20,21-Dinor Hydrocortisone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

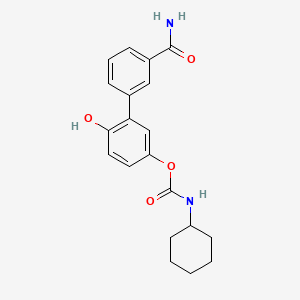

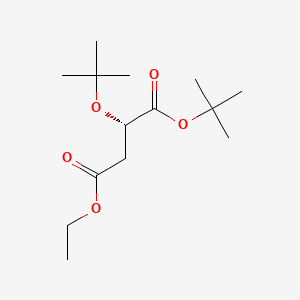

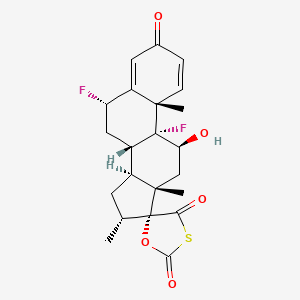

20,21-Dinor Hydrocortisone: is a synthetic corticosteroid with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . It is a derivative of hydrocortisone, which is widely used in medical and biochemical research. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 20,21-Dinor Hydrocortisone typically involves the modification of the hydrocortisone molecule. One common method includes the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) as reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.

Industrial Production Methods:

Industrial production of corticosteroids, including this compound, often starts with diosgenin , a steroid sapogenin extracted from plants. The process involves multiple steps of chemical and microbial transformations, including hydroxylation and dehydrogenation . These steps are carefully controlled to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

20,21-Dinor Hydrocortisone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents like and are commonly used.

Reduction: and are typical reducing agents.

Substitution: and are used for halogenation reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones , while reduction can produce alcohols .

Scientific Research Applications

20,21-Dinor Hydrocortisone is extensively used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for potential therapeutic uses in treating inflammatory and autoimmune diseases.

Mechanism of Action

The mechanism of action of 20,21-Dinor Hydrocortisone involves binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes . This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key pathways involved include the inhibition of phospholipase A2 and NF-kappa B , as well as the promotion of anti-inflammatory genes .

Comparison with Similar Compounds

Hydrocortisone (C21H30O5): A naturally occurring glucocorticoid with similar anti-inflammatory properties.

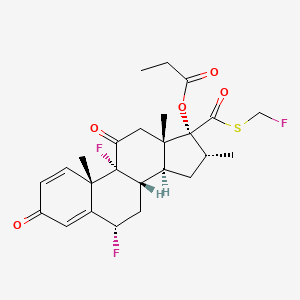

Prednisolone (C21H28O5): A synthetic corticosteroid with higher potency and longer duration of action compared to hydrocortisone.

Dexamethasone (C22H29FO5): A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.

Uniqueness of 20,21-Dinor Hydrocortisone:

This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other corticosteroids.

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDZGFAYWGWSJK-GDWHUGQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@H]4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)